Boc-cys(bzl)-osu
Overview
Description
“Boc-cys(bzl)-osu” is a chemical compound used in laboratory settings and in the synthesis of other substances . It is also known as Boc-S-benzyl-L-cysteine .
Synthesis Analysis
The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .Molecular Structure Analysis
The molecular formula of “Boc-cys(bzl)-osu” is C19H24N2O6S . Its average mass is 408.469 Da and its mono-isotopic mass is 408.135498 Da .Chemical Reactions Analysis
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Physical And Chemical Properties Analysis
“Boc-cys(bzl)-osu” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS) : Boc-cys(bzl)-osu is used in SPPS, particularly in the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This method is crucial for synthesizing long and complex polypeptides, with applications ranging from pharmaceuticals to basic research (Muttenthaler, Albericio, & Dawson, 2015).
Enzymatic Synthesis of Peptides : Boc-cys(bzl)-osu is utilized in the enzymatic synthesis of peptides, including those related to HIV-1 research. Its use in papain-mediated synthesis has been reported, highlighting its role in constructing peptide bonds and terminal modifications (Chen Shao, 1992).
Study of Metal-Peptide Interactions : This compound is involved in the synthesis of peptides used to study interactions with metals like mercury. It helps in understanding the structural and conformational aspects of such interactions, which are significant in bioinorganic chemistry (Magafa, Stavropoulos, Tsiveriotis, & Hadjiliadis, 1998).
Development of Protected Peptides : Boc-cys(bzl)-osu is used in the development of fully protected peptides, which are essential for advanced peptide synthesis techniques, including the Convergent Solid-Phase Peptide Synthesis of large peptides or proteins (Albericio, Giralt, & Eritja, 1991).
Synthesis of Analogs and Derivatives : This compound is also used in the synthesis of peptide analogs and derivatives, such as in the preparation of [4-Phenylalanine]oxytocin, an inhibitor of the antidiuretic effect of 8-arginine-vasopressin (Nestor, Ferger, & Chan, 1975).
Chemical Synthesis of Tumor-Seeking Peptides : The compound is instrumental in synthesizing cyclic melanocortin analogues with potential tumor-seeking properties. Its use in solid-phase strategies highlights its importance in medicinal chemistry (Valldosera, Monsó, Xavier, Raposinho, Correia, Santos, & Gomes, 2008).
Activation of Amino Acids in Peptide Synthesis : It is used in the activation of amino acids for peptide synthesis, demonstrating its versatility in the synthesis of diverse peptide structures (Šavrda, Chertanova, & Wakselman, 1994).
Future Directions
The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound . This suggests potential future directions in the development of peptide synthesis with less racemization and simpler purification processes .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSSLLYGMLXNIC-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cys(bzl)-osu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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